molecular formula C13H26N2 B14613939 1-(1-Piperidin-1-ylpropan-2-yl)piperidine CAS No. 59193-10-1

1-(1-Piperidin-1-ylpropan-2-yl)piperidine

Cat. No.: B14613939
CAS No.: 59193-10-1
M. Wt: 210.36 g/mol
InChI Key: CKFAMVRZYMQMFF-UHFFFAOYSA-N
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Description

1-(1-Piperidin-1-ylpropan-2-yl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge

Chemical Reactions Analysis

Types of Reactions: 1-(1-Piperidin-1-ylpropan-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of alkyl halides or sulfonates as electrophiles.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Piperidin-1-ylpropan-2-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Piperidin-1-ylpropan-2-yl)piperidine involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Piperidine: A simpler analog with a single piperidine ring.

    Pyrrolidine: Another heterocyclic amine with a five-membered ring.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness: 1-(1-Piperidin-1-ylpropan-2-yl)piperidine is unique due to its dual piperidine rings, which confer distinct chemical properties and reactivity. This structural feature allows for more complex interactions and applications compared to simpler analogs .

Properties

CAS No.

59193-10-1

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-(1-piperidin-1-ylpropan-2-yl)piperidine

InChI

InChI=1S/C13H26N2/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h13H,2-12H2,1H3

InChI Key

CKFAMVRZYMQMFF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)N2CCCCC2

Origin of Product

United States

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